molecular formula C11H12ClNO3 B8158509 5-Chloro-6-(cyclobutylmethoxy)nicotinic acid

5-Chloro-6-(cyclobutylmethoxy)nicotinic acid

Cat. No.: B8158509
M. Wt: 241.67 g/mol
InChI Key: WETYOYQGMVLZOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-6-(cyclobutylmethoxy)nicotinic acid is a chemical compound with the molecular formula C12H12ClNO3 It is a derivative of nicotinic acid, which is known for its role in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-(cyclobutylmethoxy)nicotinic acid typically involves the following steps:

    Starting Material: The synthesis begins with 5-chloronicotinic acid.

    Etherification: The 5-chloronicotinic acid undergoes etherification with cyclobutylmethanol in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the formation of the ether bond.

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for reaction and purification.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-(cyclobutylmethoxy)nicotinic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the nicotinic acid moiety.

    Esterification and Amidation: The carboxylic acid group can form esters and amides.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Esterification and Amidation: Reagents such as alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) are used.

Major Products

    Substitution Reactions: Products include various substituted nicotinic acid derivatives.

    Oxidation and Reduction: Products include oxidized or reduced forms of the compound.

    Esterification and Amidation: Products include esters and amides of this compound.

Scientific Research Applications

5-Chloro-6-(cyclobutylmethoxy)nicotinic acid has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting nicotinic acid receptors.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in research to understand the biological roles of nicotinic acid derivatives.

    Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-Chloro-6-(cyclobutylmethoxy)nicotinic acid involves its interaction with nicotinic acid receptors. These receptors are involved in various biological processes, including lipid metabolism and inflammation. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Chloronicotinic Acid: A precursor in the synthesis of 5-Chloro-6-(cyclobutylmethoxy)nicotinic acid.

    6-Methoxy-5-chloronicotinic Acid: A similar compound with a methoxy group instead of a cyclobutylmethoxy group.

    Nicotinic Acid: The parent compound, known for its role in biological processes.

Uniqueness

This compound is unique due to the presence of the cyclobutylmethoxy group, which may confer distinct pharmacological properties compared to other nicotinic acid derivatives. This structural feature can influence the compound’s binding affinity and selectivity for nicotinic acid receptors, making it a valuable compound for medicinal chemistry research.

Properties

IUPAC Name

5-chloro-6-(cyclobutylmethoxy)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c12-9-4-8(11(14)15)5-13-10(9)16-6-7-2-1-3-7/h4-5,7H,1-3,6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WETYOYQGMVLZOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COC2=C(C=C(C=N2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.